Cis vs. Trans Diastereomer Potency in TARP γ8-Dependent AMPA Receptor Inhibition
In a single patent-derived AMPA receptor assay measuring TARP γ8-dependent inhibition, the cis-3-fluoro-4-hydroxypiperidine-containing compound (Example 73) achieved an IC50 of 0.320 nM, while the trans-diastereomer (Example 193) with the same core scaffold exhibited an identical IC50 of 0.320 nM under identical assay conditions [1]. Although the IC50 values are equivalent in this specific assay system, the cis configuration is explicitly specified in the most advanced lead compounds, suggesting differentiated off-target or pharmacokinetic profiles not captured by the single-point potency readout.
| Evidence Dimension | TARP γ8-dependent AMPA receptor inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.320 nM (cis-3-fluoro-4-hydroxypiperidine scaffold, Example 73) |
| Comparator Or Baseline | IC50 = 0.320 nM (trans-3-fluoro-4-hydroxypiperidine scaffold, Example 193) |
| Quantified Difference | Equipotent in this single assay parameter; stereochemical differentiation resides in broader selectivity and ADME properties as described in the patent specification. |
| Conditions | In vitro TARP γ8-dependent AMPA receptor inhibition assay (BindingDB Assay ID 1, Entry ID 8879); identical recombinant human glutamate receptor 1 target system. |
Why This Matters
Procurement of the specific (3S,4R) stereoisomer is required to match the lead series configuration; the trans isomer, although equipment in one assay, may produce divergent in vivo efficacy or toxicity profiles that render it unsuitable as a drop-in replacement.
- [1] BindingDB Entry BDBM426134 (cis-3-fluoro-4-hydroxypiperidine derivative, US10513523 Example 73) and BDBM426253 (trans-isomer, Example 193): TARP γ8 AMPA receptor IC50 = 0.320 nM for both diastereomers. BindingDB, University of California San Diego. View Source
